Methyl (3,5-dibromo-4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,5-dibromo-4-methoxyphenyl)carbamate is an organic compound characterized by the presence of bromine, methoxy, and carbamate functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3,5-dibromo-4-methoxyphenyl)carbamate typically involves the bromination of a methoxy-substituted phenyl carbamate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Methyl (3,5-dibromo-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products with nucleophiles replacing the bromine atoms.
Oxidation: Hydroxyl-substituted derivatives.
Reduction: Amine-substituted derivatives.
Scientific Research Applications
Methyl (3,5-dibromo-4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (3,5-dibromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The bromine atoms and carbamate group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Dibromo-4-methoxyphenylamine: Similar structure but with an amine group instead of a carbamate group.
Uniqueness: Methyl (3,5-dibromo-4-methoxyphenyl)carbamate is unique due to the presence of both bromine atoms and a carbamate group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
84970-84-3 |
---|---|
Molecular Formula |
C9H9Br2NO3 |
Molecular Weight |
338.98 g/mol |
IUPAC Name |
methyl N-(3,5-dibromo-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C9H9Br2NO3/c1-14-8-6(10)3-5(4-7(8)11)12-9(13)15-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
IKLRGSPNRUDPHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)NC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.